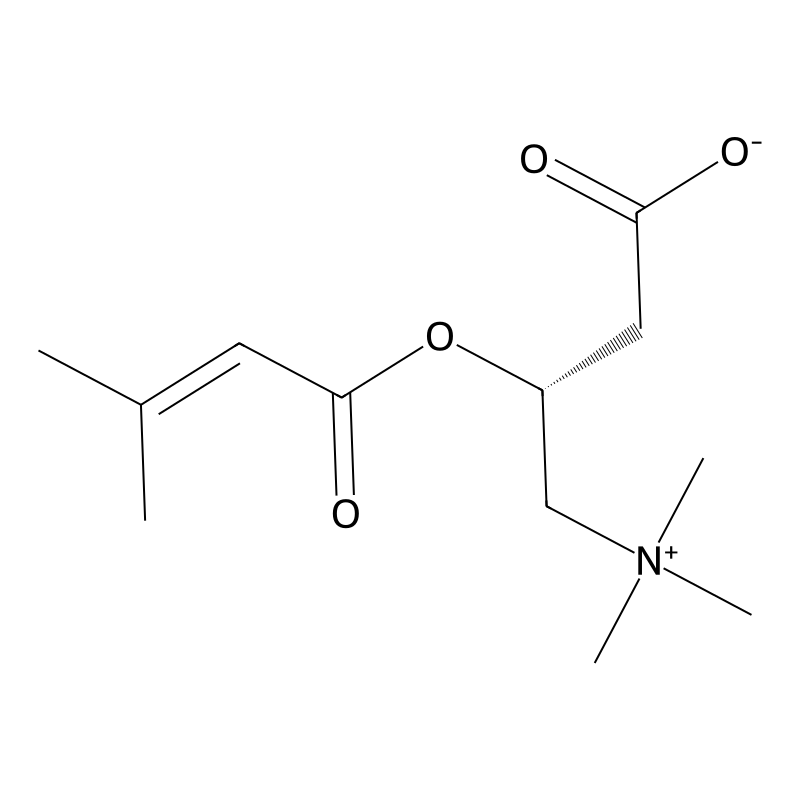

3-Methylcrotonyl-L-carnitine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

3-Methylcrotonyl-L-carnitine is a derivative of L-carnitine, a compound crucial for the transport of fatty acids into the mitochondria for energy production. This specific compound is particularly relevant in the context of metabolic disorders, especially those involving the breakdown of leucine. It is often studied in relation to 3-methylcrotonyl-CoA carboxylase deficiency, a genetic disorder that impairs the body's ability to metabolize leucine, leading to the accumulation of toxic metabolites .

Biochemical Role

(3R)-3-[(3-Methylbut-2-enoyl)oxy]-4-(trimethylazaniumyl)butanoate, also known as tiglylcarnitine, is a molecule involved in cellular metabolism. It belongs to a class of compounds called carnitines, which play a crucial role in transporting fatty acids into the mitochondria, the cell's energy-producing organelles. Tiglylcarnitine specifically transports a fatty acid called tiglylic acid.

Here are some sources for this information:

Potential Biomarker

Tiglylcarnitine levels in blood or urine can be elevated in individuals with certain metabolic disorders, such as tiglycinemia type II. This makes tiglylcarnitine a potential biomarker for such conditions. Biomarkers are substances that can be used to indicate the presence or severity of a disease.

- More research is needed to determine the diagnostic accuracy of tiglylcarnitine as a biomarker for specific diseases.

Research into Diseases

Scientific research is ongoing to investigate the potential role of tiglylcarnitine levels in various diseases, including:

Metabolic disorders

As mentioned earlier, tiglylcarnitine levels are being studied in the context of tiglycinemia type II and other metabolic conditions.

Liver disease

Some studies suggest that tiglylcarnitine levels may be altered in some liver diseases.

The primary reaction involving 3-methylcrotonyl-L-carnitine occurs during the metabolism of leucine. In normal physiology, leucine is converted into acyl-CoA derivatives through a series of enzymatic reactions. In individuals with 3-methylcrotonyl-CoA carboxylase deficiency, this pathway is disrupted, resulting in elevated levels of 3-methylcrotonyl-CoA and its derivatives, including 3-methylcrotonyl-L-carnitine. This compound can be measured in plasma and urine as a marker for metabolic disturbances associated with the deficiency .

3-Methylcrotonyl-L-carnitine plays a role in cellular metabolism by facilitating the transport of fatty acids across mitochondrial membranes. Its biological activity is particularly significant in patients with metabolic disorders, where its levels can indicate the severity of metabolic dysfunction. Studies have shown that supplementation with L-carnitine can help manage symptoms in individuals with 3-methylcrotonyl-CoA carboxylase deficiency by restoring some metabolic balance and reducing toxic metabolite accumulation .

Synthesis of 3-methylcrotonyl-L-carnitine typically involves chemical modification of L-carnitine or its precursors. One common method includes the condensation of L-carnitine with 3-methylcrotonic acid under controlled conditions to yield the desired product. This process may include steps such as esterification and purification to ensure high yield and purity .

The primary applications of 3-methylcrotonyl-L-carnitine include:

- Clinical diagnostics: Used as a biomarker for diagnosing 3-methylcrotonyl-CoA carboxylase deficiency.

- Therapeutic interventions: Investigated for its potential benefits in managing metabolic disorders related to fatty acid oxidation and amino acid metabolism.

- Research: Utilized in studies exploring metabolic pathways and enzyme deficiencies related to leucine metabolism .

Interaction studies involving 3-methylcrotonyl-L-carnitine have focused on its relationship with other metabolic compounds and enzymes. Research indicates that supplementation with L-carnitine can enhance muscle carnitine levels, which may improve energy metabolism in patients suffering from deficiencies. Additionally, studies have shown that increased levels of free carnitine can correlate positively with improved clinical outcomes in affected individuals .

Several compounds are structurally or functionally similar to 3-methylcrotonyl-L-carnitine. Here are some notable examples:

| Compound Name | Description | Unique Features |

|---|---|---|

| Acetyl-L-carnitine | An acetyl derivative of L-carnitine involved in energy metabolism | Often used for cognitive enhancement and neuroprotection |

| Propionyl-L-carnitine | A propionyl derivative related to fatty acid metabolism | Important in propionic acid metabolism disorders |

| Butyryl-L-carnitine | A butyryl derivative that plays a role in energy production | Associated with butyric acid metabolism |

| 3-Hydroxyisovaleryl-L-carnitine | A metabolite linked to leucine metabolism | Elevated in cases of 3-methylcrotonyl-CoA carboxylase deficiency |

Uniqueness: What sets 3-methylcrotonyl-L-carnitine apart is its specific association with leucine catabolism and its role as a biomarker for metabolic disorders related to this pathway. Unlike other derivatives, it directly reflects disturbances caused by enzymatic deficiencies specific to leucine metabolism .